Calciseptin

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(4R,7S,10S,16S,19R)-19-[[(3S,6S,9S,12S,15S,21R,26R,29S,32S,35S,38S,41S)-21-[[2-[[(1R,2aR,4S,7S,9aS,10S,12aS,13S,15aS,16S,18aS,19S,22S,25S,28S,31S,34S,37S,40S,43S,46S,52R,57R,60S,63S,66S,69S,72S,75S,81S,84S,87S,90S,93S,96S,99S)-7,63,90-tris(4-aminobutyl)-2a-[[(2S,3S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-12a-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-13-benzyl-16,37,96-tris[(2S)-butan-2-yl]-19,28,46,72-tetrakis(3-carbamimidamidopropyl)-15a,31,43-tris(2-carboxyethyl)-9a,22,60,66-tetrakis[(1R)-1-hydroxyethyl]-40,84-bis(hydroxymethyl)-4,34,99-tris[(4-hydroxyphenyl)methyl]-93-(1H-imidazol-5-ylmethyl)-69,87-dimethyl-81-(2-methylpropyl)-10-(2-methylsulfanylethyl)-1a,2,5,8,8a,11,11a,14,14a,17,17a,20,20a,23,26,29,32,35,38,41,44,47,50,59,62,65,68,71,74,80,83,86,89,92,95,98-hexatriacontaoxo-18a-propan-2-yl-4a,5a,54,55-tetrathia-a,3,6,7a,9,10a,12,13a,15,16a,18,19a,21,24,27,30,33,36,39,42,45,48,51,58,61,64,67,70,73,79,82,85,88,91,94,97-hexatriacontazatricyclo[55.49.14.075,79]icosahectane-52-carbonyl]amino]acetyl]amino]-35-(3-amino-3-oxopropyl)-29-(2-carboxyethyl)-12,32-bis[(1R)-1-hydroxyethyl]-38-[(4-hydroxyphenyl)methyl]-3-(1H-indol-3-ylmethyl)-9-methyl-6-(2-methylsulfanylethyl)-2,5,8,11,14,20,28,31,34,37,40-undecaoxo-23,24-dithia-1,4,7,10,13,19,27,30,33,36,39-undecazatricyclo[39.3.0.015,19]tetratetracontane-26-carbonyl]amino]-16-(4-aminobutyl)-7-(3-carbamimidamidopropyl)-10-(carboxymethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-amino-4-oxobutanoyl]amino]-6-aminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C299H468N90O87S10/c1-24-145(9)227(377-240(422)170(305)55-43-105-323-294(310)311)283(465)373-207-138-482-483-139-208-273(455)360-190(118-159-70-78-165(398)79-71-159)259(441)345-175(59-35-40-102-302)246(428)350-188(99-115-478-23)254(436)359-192(117-158-52-29-28-30-53-158)264(446)378-228(146(10)25-2)280(462)352-180(66-48-110-328-299(320)321)257(439)382-233(154(18)394)286(468)355-181(86-92-214(306)402)249(431)343-178(64-46-108-326-297(316)317)247(429)347-184(89-95-222(411)412)251(433)358-193(120-161-74-82-167(400)83-75-161)265(447)380-230(148(12)27-4)282(464)369-202(133-391)268(450)349-183(88-94-221(409)410)250(432)341-173(62-44-106-324-295(312)313)242(424)331-130-219(407)338-203(134-479-484-140-209(275(457)376-226(144(7)8)279(461)354-185(90-96-223(413)414)252(434)362-197(125-217(309)405)267(449)385-236(157(21)397)289(471)374-208)375-288(470)235(156(20)396)383-256(438)176(60-36-41-103-303)353-285(467)232(153(17)393)381-239(421)151(15)335-245(427)177(63-45-107-325-296(314)315)351-276(458)211-67-49-111-387(211)290(472)199(116-143(5)6)366-269(451)201(132-390)368-238(420)149(13)334-244(426)174(58-34-39-101-301)344-261(443)195(123-164-128-322-142-333-164)365-281(463)229(147(11)26-3)379-266(448)194(361-272(207)454)121-162-76-84-168(401)85-77-162)243(425)332-131-220(408)339-210-141-486-485-137-206(274(456)372-204-135-480-481-136-205(271(453)363-196(124-216(308)404)262(444)357-189(293(475)476)61-37-42-104-304)370-248(430)179(65-47-109-327-298(318)319)346-263(445)198(126-225(417)418)337-218(406)129-330-241(423)172(342-270(204)452)57-33-38-100-300)371-253(435)186(91-97-224(415)416)356-287(469)234(155(19)395)384-258(440)182(87-93-215(307)403)348-260(442)191(119-160-72-80-166(399)81-73-160)364-277(459)212-68-50-112-388(212)291(473)200(122-163-127-329-171-56-32-31-54-169(163)171)367-255(437)187(98-114-477-22)340-237(419)150(14)336-284(466)231(152(16)392)386-278(460)213-69-51-113-389(213)292(210)474/h28-32,52-54,56,70-85,127-128,142-157,170,172-213,226-236,329,390-401H,24-27,33-51,55,57-69,86-126,129-141,300-305H2,1-23H3,(H2,306,402)(H2,307,403)(H2,308,404)(H2,309,405)(H,322,333)(H,330,423)(H,331,424)(H,332,425)(H,334,426)(H,335,427)(H,336,466)(H,337,406)(H,338,407)(H,339,408)(H,340,419)(H,341,432)(H,342,452)(H,343,431)(H,344,443)(H,345,441)(H,346,445)(H,347,429)(H,348,442)(H,349,450)(H,350,428)(H,351,458)(H,352,462)(H,353,467)(H,354,461)(H,355,468)(H,356,469)(H,357,444)(H,358,433)(H,359,436)(H,360,455)(H,361,454)(H,362,434)(H,363,453)(H,364,459)(H,365,463)(H,366,451)(H,367,437)(H,368,420)(H,369,464)(H,370,430)(H,371,435)(H,372,456)(H,373,465)(H,374,471)(H,375,470)(H,376,457)(H,377,422)(H,378,446)(H,379,448)(H,380,447)(H,381,421)(H,382,439)(H,383,438)(H,384,440)(H,385,449)(H,386,460)(H,409,410)(H,411,412)(H,413,414)(H,415,416)(H,417,418)(H,475,476)(H4,310,311,323)(H4,312,313,324)(H4,314,315,325)(H4,316,317,326)(H4,318,319,327)(H4,320,321,328)/t145-,146-,147-,148-,149-,150-,151-,152+,153+,154+,155+,156+,157+,170-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,207-,208-,209-,210-,211-,212-,213-,226-,227-,228-,229-,230-,231-,232-,233-,234-,235-,236-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSCNQPMGNAJSH-YHFCJVPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)O)CCCCN)C(C)O)C)CCCNC(=N)N)CC(C)C)CO)C)CCCCN)CC4=CN=CN4)C(C)CC)CC5=CC=C(C=C5)O)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC6=CC=CC=C6)CCSC)CCCCN)CC7=CC=C(C=C7)O)C(C)O)CC(=O)N)CCC(=O)O)C(C)C)C(=O)NCC(=O)NC8CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C9CCCN9C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C1CCCN1C8=O)C(C)O)C)CCSC)CC1=CNC2=CC=CC=C21)CC1=CC=C(C=C1)O)CCC(=O)N)C(C)O)CCC(=O)O)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCCCN)CC(=O)O)CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)CCCNC(=N)N)CCC(=O)O)CO)C(C)CC)CC1=CC=C(C=C1)O)CCC(=O)O)CCCNC(=N)N)CCC(=O)N)C(C)O)CCCNC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

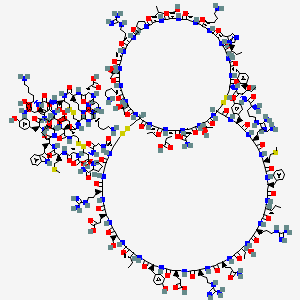

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)[C@@H](C)O)CCCCN)[C@@H](C)O)C)CCCNC(=N)N)CC(C)C)CO)C)CCCCN)CC4=CN=CN4)[C@@H](C)CC)CC5=CC=C(C=C5)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC6=CC=CC=C6)CCSC)CCCCN)CC7=CC=C(C=C7)O)[C@@H](C)O)CC(=O)N)CCC(=O)O)C(C)C)C(=O)NCC(=O)N[C@H]8CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]9CCCN9C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]1CCCN1C8=O)[C@@H](C)O)C)CCSC)CC1=CNC2=CC=CC=C21)CC1=CC=C(C=C1)O)CCC(=O)N)[C@@H](C)O)CCC(=O)O)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC1=O)CCCCN)CC(=O)O)CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)CCCNC(=N)N)CCC(=O)O)CO)[C@@H](C)CC)CC1=CC=C(C=C1)O)CCC(=O)O)CCCNC(=N)N)CCC(=O)N)[C@@H](C)O)CCCNC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C299H468N90O87S10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

7036 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134710-25-1 | |

| Record name | Calciseptine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134710251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Discovery and Characterization of Calciseptin: A Potent L-type Calcium Channel Blocker from Black Mamba Venom

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Calciseptin, a 60-amino acid polypeptide isolated from the venom of the black mamba (Dendroaspis polylepis polylepis), has emerged as a highly specific and potent blocker of L-type voltage-gated calcium channels (Cav1.x).[1][2][3][4][5] Its discovery marked a significant milestone in the study of calcium channel physiology and pharmacology, providing a unique molecular tool to dissect the roles of these channels in various physiological processes. This technical guide provides an in-depth overview of the origin, discovery, and detailed experimental characterization of this compound, including its isolation, mechanism of action, and the quantitative analysis of its effects.

Introduction: The Genesis of a Discovery

The venom of the black mamba, one of the world's most venomous snakes, is a complex cocktail of neurotoxins and other bioactive peptides.[1] Initial investigations into the components of this venom led to the isolation of a peptide initially designated as "protein E3," which constituted approximately 2.8% of the total venom.[1][5] Subsequent research by Weille et al. renamed this peptide to this compound, reflecting its potent inhibitory effect on calcium channels.[1] this compound was the first natural polypeptide identified to specifically block L-type calcium channels, a role previously attributed to small organic molecules like 1,4-dihydropyridines.[1]

Isolation and Purification of this compound

The purification of this compound from the crude venom of Dendroaspis polylepis polylepis is a multi-step process designed to isolate the peptide to homogeneity.[1][6]

Experimental Protocol: Purification of this compound

A three-step chromatographic procedure is typically employed for the purification of this compound.[1]

-

Gel Filtration Chromatography:

-

Column: Sephadex G-50 or a similar size-exclusion column.

-

Mobile Phase: A suitable buffer, such as ammonium acetate, to separate venom components based on their molecular weight.

-

Procedure: The crude venom is dissolved in the mobile phase and loaded onto the column. Fractions are collected and monitored for protein content (e.g., by absorbance at 280 nm). Fractions corresponding to the molecular weight of this compound (approximately 7 kDa) are pooled.

-

-

Ion-Exchange Chromatography:

-

Column: A strong cation exchange column, such as TSK SP-5PW.[1]

-

Buffers:

-

Buffer A (Equilibration): A low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 7.5).

-

Buffer B (Elution): A high ionic strength buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 7.5).

-

-

Procedure: The pooled fractions from gel filtration are loaded onto the equilibrated ion-exchange column. A linear gradient of Buffer B is applied to elute bound proteins based on their charge. Fractions are collected and assayed for L-type calcium channel blocking activity.

-

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: A C18 reverse-phase column (e.g., RP18).[1]

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Procedure: The active fractions from ion-exchange chromatography are loaded onto the RP-HPLC column. A linear gradient of Solvent B is used to separate peptides based on their hydrophobicity. The peak corresponding to this compound is collected, and its purity is confirmed by analytical RP-HPLC and mass spectrometry.

-

Mechanism of Action: Specific Blockade of L-type Calcium Channels

This compound exerts its physiological effects by specifically binding to and blocking L-type voltage-gated calcium channels.[1][2][3][5] These channels are crucial for excitation-contraction coupling in cardiac and smooth muscle, as well as for various neuronal functions.[1]

Molecular Target and Binding Site

Recent cryo-electron microscopy (cryo-EM) studies have provided high-resolution structures of the human Cav1.2 channel in complex with this compound.[7][8][9] These studies revealed that this compound binds to the "shoulder" of the pore domain of the channel, a site distinct from the ion permeation pathway.[7][8][9] This binding allosterically inhibits channel function.

Signaling Pathway

L-type calcium channels are integral membrane proteins that open in response to membrane depolarization, allowing the influx of Ca2+ ions. This influx triggers a cascade of intracellular events, including muscle contraction and neurotransmitter release. This compound, by blocking these channels, prevents the initial Ca2+ influx, thereby inhibiting these downstream processes.

Quantitative Analysis of this compound's Effects

The inhibitory effects of this compound have been quantified in various experimental systems, demonstrating its high potency and selectivity.

Electrophysiological Studies

Whole-cell patch-clamp electrophysiology is the primary technique used to measure the effect of this compound on L-type calcium channel currents.

-

Cell Preparation: Use a cell line expressing L-type calcium channels (e.g., A7r5 smooth muscle cells) or primary cardiomyocytes.

-

Recording Solutions:

-

External Solution (in mM): 130 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 MgATP, 10 HEPES (pH 7.2 with CsOH).

-

-

Voltage-Clamp Protocol:

-

Hold the cell at a holding potential of -80 mV to keep the L-type channels in a closed state.

-

Apply a depolarizing step to a test potential (e.g., 0 mV or +10 mV) for a duration of 200-300 ms to elicit the L-type Ca2+ current.

-

-

Data Acquisition: Record the current before and after the application of various concentrations of this compound to the external solution.

Smooth Muscle Contraction Assays

The physiological effect of this compound on muscle contractility is assessed using organ bath assays.

-

Tissue Preparation: Isolate a smooth muscle tissue, such as the rat thoracic aorta, and cut it into rings.

-

Mounting: Mount the tissue rings in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Tension Recording: Connect the tissue to an isometric force transducer to record changes in tension.

-

Contraction Induction: Induce contraction by adding a high concentration of KCl (e.g., 40-80 mM) or an L-type calcium channel agonist like Bay K8644.

-

Inhibition Measurement: After a stable contraction is achieved, add increasing concentrations of this compound to the bath and record the relaxation of the muscle tissue.

Quantitative Data Summary

The following tables summarize the key quantitative data on the effects of this compound.

| Parameter | Value | Tissue/Cell Type | Reference |

| IC50 (K+-induced Contraction) | 230 nM | Rat Thoracic Aorta | [1] |

| IC50 (L-type Ca2+ Channel Activity) | 430 nM | A7r5 cells | [1] |

| IC50 (Cardiac Function) | 15 nM | Rat Heart | [1] |

Table 1: IC50 Values of this compound

| Concentration | % Inhibition of L-type Ca2+ Current | Cell Type | Reference |

| 1 µM | Rapid and extensive inhibition | A7r5 cells | [5] |

Table 2: Inhibition of L-type Ca2+ Current by this compound

Conclusion and Future Perspectives

This compound stands as a testament to the rich pharmacological diversity found in nature. Its discovery has not only provided a valuable tool for basic research into the function of L-type calcium channels but also holds potential for therapeutic applications. The high specificity of this compound for these channels makes it an attractive lead compound for the development of novel drugs targeting cardiovascular and neurological disorders where L-type calcium channel dysregulation is implicated. Further research into the structure-activity relationship of this compound and its analogues may pave the way for the design of even more potent and selective modulators of calcium channel function.

References

- 1. Calciseptine - Wikipedia [en.wikipedia.org]

- 2. Calciseptine, a peptide isolated from black mamba venom, is a specific blocker of the L-type calcium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calciseptine, a peptide isolated from black mamba venom, is a specific blocker of the L-type calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rcsb.org [rcsb.org]

- 8. EMDB-37474: Human L-type voltage-gated calcium channel Cav1.2 in the presence... - Yorodumi [pdbj.org]

- 9. EMDB-37473: Human L-type voltage-gated calcium channel Cav1.2 in the presence... - Yorodumi [pdbj.org]

Calciseptine: A Potent and Selective L-type Calcium Channel Blocker

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Calciseptine, a 60-amino acid polypeptide isolated from the venom of the black mamba (Dendroaspis polylepis polylepis), is a highly potent and selective blocker of L-type voltage-gated calcium channels (LTCCs).[1][2][3][4] Its specificity for LTCCs over other calcium channel subtypes, such as N-type and T-type, has established it as an invaluable pharmacological tool for dissecting the physiological roles of L-type channels in various tissues, including cardiovascular and smooth muscle.[2][4][5] This technical guide provides an in-depth overview of calciseptine, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and ion channel research.

Introduction

Voltage-gated calcium channels are crucial for a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[6] L-type calcium channels, in particular, are pivotal in cardiac and smooth muscle contraction.[6][7] The discovery of calciseptine as the first natural polypeptide with high specificity for L-type calcium channels has provided a unique tool for their study.[1][2] Structurally, calciseptine is a member of the three-finger toxin family, characterized by a core structure stabilized by four disulfide bonds.[1] Its mechanism of action involves binding to the α1 subunit of the L-type calcium channel, a site that is also recognized by the widely used 1,4-dihydropyridine class of calcium channel blockers.[1][8]

Mechanism of Action

Calciseptine exerts its inhibitory effect by physically occluding the pore of the L-type calcium channel, thereby preventing the influx of Ca²⁺ ions into the cell. This blockade of calcium entry leads to the relaxation of smooth muscle and a reduction in the force of cardiac muscle contraction.[1][2] Cryo-electron microscopy studies have revealed that calciseptine binds to the shoulder of the pore domain of the human Caᵥ1.2 channel, away from the ion permeation pathway itself, suggesting an allosteric mechanism of inhibition.[9] The binding site for calciseptine has been shown to overlap with that of 1,4-dihydropyridines, as calciseptine competitively inhibits the binding of ligands like [³H]nitrendipine.[8]

Quantitative Pharmacological Data

The potency and selectivity of calciseptine have been quantified across various experimental systems. The following tables summarize the key inhibitory and binding constants.

Table 1: Inhibitory Potency (IC₅₀) of Calciseptine

| Preparation | L-type Channel Isoform | Effect Measured | IC₅₀ Value (nM) | Reference |

| Rat Thoracic Aorta | Endogenous | K⁺-induced Contraction | 230 | [1] |

| A7r5 Smooth Muscle Cells | Endogenous | L-type Ca²⁺ Current | 430 | [1] |

| Rat Cardiac Tissue | Endogenous | Cardiac Function | 15 | [1] |

| Isolated Ventricular Myocytes | Caᵥ1.2 | L-type Ca²⁺ Current | 92 ± 18 | [10] |

| HEK-293T Cells | Recombinant Caᵥ1.2 | L-type Ca²⁺ Current | Not specified, but potent inhibition observed | [10] |

| HEK-293T Cells | Recombinant Caᵥ1.3 | L-type Ca²⁺ Current | No significant inhibition up to 1 µM | [10] |

Table 2: Binding Affinity (Kd) of Calciseptine

| Preparation | Ligand | Binding Characteristics | Kd Value (nM) | Reference |

| Rat Brain Synaptosomal Membranes | [³H]nitrendipine | Competitive Inhibition | 290 | [8] |

Signaling Pathways Modulated by Calciseptine

By blocking L-type calcium channels, calciseptine directly interferes with downstream signaling cascades that are dependent on calcium influx.

Excitation-Contraction Coupling

In cardiac and smooth muscle cells, the influx of Ca²⁺ through LTCCs is the primary trigger for calcium-induced calcium release (CICR) from the sarcoplasmic reticulum, a critical step in excitation-contraction coupling.[7][11] Calciseptine's blockade of this initial Ca²⁺ entry prevents the subsequent release of intracellular calcium stores, leading to muscle relaxation.

Gene Expression

Calcium signaling extends to the nucleus, where it can regulate gene expression through transcription factors like CREB (cAMP response element-binding protein).[12] L-type calcium channels are known to be involved in this excitation-transcription coupling. By inhibiting Ca²⁺ influx, calciseptine can indirectly modulate the expression of genes involved in cellular processes like growth and plasticity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of calciseptine.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the entire cell membrane, providing precise quantification of channel inhibition.

Objective: To measure the effect of calciseptine on L-type calcium currents in isolated cells (e.g., ventricular myocytes or HEK293 cells expressing Caᵥ1.2).

Materials:

-

Cells: Isolated ventricular myocytes or HEK293 cells stably expressing the L-type calcium channel of interest.

-

External Solution (in mM): 135 NaCl, 5.4 CsCl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with CsOH.

-

Internal Solution (in mM): 120 CsCl, 10 EGTA, 5 MgATP, 10 HEPES. pH adjusted to 7.2 with CsOH.

-

Patch Pipettes: Borosilicate glass, pulled to a resistance of 2-5 MΩ.

-

Patch-Clamp Amplifier and Data Acquisition System.

Procedure:

-

Cell Preparation: Plate isolated cells onto glass coverslips.

-

Pipette Filling: Fill the patch pipette with the internal solution.

-

Seal Formation: Approach a single cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip.

-

Voltage-Clamp Protocol:

-

Hold the cell at a holding potential of -80 mV to ensure channels are in a closed, resting state.

-

Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium currents. Repeat at regular intervals (e.g., every 10 seconds) to establish a stable baseline.

-

-

Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of calciseptine.

-

Data Acquisition: Record the current before, during, and after calciseptine application to determine the extent of inhibition.

-

Data Analysis: Measure the peak inward current at each voltage step. Construct dose-response curves to calculate the IC₅₀ value.

Radioligand Binding Assay

This assay measures the ability of calciseptine to compete with a radiolabeled ligand for binding to the L-type calcium channel.

Objective: To determine the binding affinity (Kd) of calciseptine for the L-type calcium channel.

Materials:

-

Membrane Preparation: Synaptosomal membranes from rat brain or membranes from cells overexpressing the L-type calcium channel.

-

Radioligand: [³H]nitrendipine or another suitable L-type channel ligand.

-

Binding Buffer (in mM): 50 Tris-HCl, pH 7.4.

-

Calciseptine: A range of concentrations.

-

Glass Fiber Filters and Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]nitrendipine, and varying concentrations of unlabeled calciseptine in the binding buffer.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (in the filtrate).

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the specific binding at each calciseptine concentration by subtracting non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the calciseptine concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀, which can then be used to calculate the Ki (an estimate of the Kd) using the Cheng-Prusoff equation.

-

Calcium Imaging with Fura-2 AM

This technique allows for the measurement of changes in intracellular calcium concentration in response to stimuli and the effect of channel blockers.

Objective: To visualize and quantify the inhibition of depolarization-induced calcium influx by calciseptine.

Materials:

-

Cells: Adherent cells expressing L-type calcium channels plated on glass-bottom dishes.

-

Fura-2 AM: A ratiometric calcium indicator.

-

Loading Buffer: Physiological saline solution (e.g., Hanks' Balanced Salt Solution) containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (to aid in dye solubilization).

-

High K⁺ Solution: Physiological saline with an elevated potassium concentration (e.g., 50 mM KCl) to induce membrane depolarization.

-

Fluorescence Microscope equipped with an excitation wavelength switcher (for 340 nm and 380 nm) and an emission filter (around 510 nm).

Procedure:

-

Dye Loading: Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C in the dark.

-

De-esterification: Wash the cells with physiological saline and incubate for a further 30 minutes to allow for the complete de-esterification of the Fura-2 AM by intracellular esterases, trapping the active Fura-2 dye inside the cells.

-

Baseline Measurement: Mount the dish on the microscope stage and acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

-

Pre-incubation with Calciseptine: Add calciseptine at the desired concentration to the cells and incubate for a few minutes.

-

Stimulation: Perfuse the cells with the high K⁺ solution to induce depolarization and L-type calcium channel opening.

-

Image Acquisition: Continuously record the fluorescence emission at 510 nm while alternating the excitation wavelengths.

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.

-

The change in this ratio is proportional to the change in intracellular calcium concentration.

-

Compare the magnitude of the calcium response in the presence and absence of calciseptine to quantify the inhibitory effect.

-

Conclusion

Calciseptine's high affinity and selectivity for L-type calcium channels make it an indispensable tool in cardiovascular and neuroscience research.[1][2][5] Its ability to discriminate between L-type channel isoforms, particularly Caᵥ1.2 and Caᵥ1.3, further enhances its utility in dissecting the specific roles of these channel subtypes in health and disease.[10][13] The experimental protocols detailed in this guide provide a robust framework for investigating the pharmacological properties of calciseptine and other potential L-type calcium channel modulators. As research into the therapeutic potential of targeting specific calcium channel isoforms continues, calciseptine will undoubtedly remain a cornerstone for fundamental studies in this field.

References

- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 2. Solution synthesis of calciseptine, an L-type specific calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]

- 4. Venom Peptide/Protein Purification - Creative Proteomics [creative-proteomics.com]

- 5. Site-Directed Mutagenesis to Study the Structure–Function Relationships of Ion Channels | Springer Nature Experiments [experiments.springernature.com]

- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 7. moodle2.units.it [moodle2.units.it]

- 8. researchgate.net [researchgate.net]

- 9. Langendorff heart - Wikipedia [en.wikipedia.org]

- 10. Isolation and Functional Characterization of Human Ventricular Cardiomyocytes from Fresh Surgical Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 12. benchchem.com [benchchem.com]

- 13. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]

Calciseptin: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calciseptin is a potent neurotoxin isolated from the venom of the black mamba snake (Dendroaspis polylepis polylepis).[1][2] This 60-amino acid peptide is a highly specific blocker of L-type voltage-gated calcium channels (Caᵥ1.2), playing a crucial role in cardiovascular function by inducing smooth muscle relaxation and inhibiting cardiac contractions.[2][3][4] Its specificity and potent activity make it a valuable tool in the study of calcium channel physiology and a potential lead compound in drug development for cardiovascular diseases. This guide provides an in-depth overview of the molecular structure, physicochemical properties, and mechanism of action of this compound, along with a summary of the experimental methodologies used to characterize this peptide.

Molecular Structure

This compound is a member of the three-fingered toxin superfamily, characterized by a core structure of three β-sheet loops extending from a central core, stabilized by four disulfide bonds.[1]

Primary Structure

The primary structure of this compound consists of a single polypeptide chain of 60 amino acids. The amino acid sequence is: RICYIHKASLPRATKTCVENTCYKMFIRTQREYISERGCGCPAAMWPYQTECCKGDRCNK.

Secondary and Tertiary Structure

While the precise three-dimensional structure of this compound has not been experimentally determined, a reliable model has been generated based on the NMR structure of its homolog, FS2, which also originates from black mamba venom and differs by only three amino acid residues.[1] This model reveals the characteristic three-fingered fold, with the disulfide bridges forming a stable core. The four disulfide bonds are established between the cysteine residues at positions 3-22, 17-39, 41-52, and 53-58.[4]

Physicochemical and Biological Properties

The unique structure of this compound confers specific physicochemical and biological properties that are summarized in the tables below.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₉₉H₄₆₈N₉₀O₈₇S₁₀ | [5][6] |

| Molecular Weight | ~7036 g/mol | [5][6] |

| CAS Registry Number | 134710-25-1 | [5][6] |

Biological Activity

| Parameter | Value | Conditions/Tissue | Source |

| IC₅₀ (K⁺-induced contractions) | 230 nM | Rat/Mouse | [1] |

| IC₅₀ (L-type Ca²⁺ channel activity) | 430 nM | Rat/Mouse | [1] |

| IC₅₀ (Cardiac function) | 15 nM | Rat/Mouse | [1] |

Mechanism of Action

This compound exerts its physiological effects through the specific blockade of L-type voltage-gated calcium channels (Caᵥ1.2).[1][2][3] These channels are critical for the influx of calcium ions into excitable cells such as cardiomyocytes and smooth muscle cells, which in turn triggers muscle contraction.[7]

Signaling Pathway of this compound-mediated Muscle Relaxation

By binding to the α1 subunit of the L-type calcium channel, this compound inhibits the influx of Ca²⁺ into the cell.[8] This prevents the calcium-induced calcium release from the sarcoplasmic reticulum, leading to a decrease in intracellular calcium concentration and subsequent muscle relaxation.[9][10]

Caption: Signaling pathway of this compound-mediated muscle relaxation.

Experimental Protocols

The characterization of this compound has been achieved through a combination of biochemical purification, electrophysiological analysis, and physiological assays.

Purification of this compound from Venom

This compound is isolated from the crude venom of the black mamba (Dendroaspis polylepis) using a multi-step chromatographic process.[2]

Methodology Overview:

-

Gel Filtration: Crude venom is first subjected to gel filtration chromatography to separate components based on size.

-

Ion Exchange Chromatography: The fraction containing this compound is then loaded onto an ion exchange column (e.g., TSK SP 5PW) to separate proteins based on their net charge.

-

Reverse-Phase Chromatography: The final purification step involves reverse-phase chromatography (e.g., on an RP18 column) to yield highly purified this compound.

Caption: General workflow for the purification of this compound.

Electrophysiological Recording of L-type Ca²⁺ Channel Blockade

The patch-clamp technique is employed to directly measure the inhibitory effect of this compound on L-type calcium channels in isolated cells.[3]

Methodology Overview:

-

Cell Preparation: HEK293 cells stably expressing the human Caᵥ1.2 channel, or primary cells such as cardiomyocytes or vascular smooth muscle cells, are cultured and prepared for recording.

-

Recording Solutions:

-

External Solution: Contains Ba²⁺ as the charge carrier to increase current amplitude and reduce Ca²⁺-dependent inactivation.

-

Internal (Pipette) Solution: Contains Cs⁺ and Tetraethylammonium (TEA) to block potassium channels.

-

-

Patch-Clamp Protocol:

-

A high-resistance "giga-seal" is formed between the patch pipette and the cell membrane.

-

The whole-cell configuration is established by rupturing the cell membrane patch.

-

The cell is voltage-clamped at a holding potential of -80 mV.

-

L-type calcium channel currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 200 ms).

-

After establishing a stable baseline current, this compound is perfused into the recording chamber at various concentrations to determine its inhibitory effect.

-

Muscle Contraction Assays

The physiological effect of this compound on muscle contractility is assessed using isolated tissue bath assays.

5.3.1 Smooth Muscle Contraction Assay

-

Tissue Preparation: Rings of smooth muscle tissue, such as rat thoracic aorta, are dissected and mounted in an isolated tissue bath containing a physiological salt solution.

-

Experimental Protocol:

-

The tissue is allowed to equilibrate under a resting tension.

-

Contraction is induced by a depolarizing agent, such as a high concentration of K⁺.

-

Once a stable contraction is achieved, this compound is added cumulatively to the bath to generate a concentration-response curve and determine its relaxant effect.

-

5.3.2 Cardiac Muscle Contraction Assay

-

Tissue Preparation: Isolated cardiac muscle preparations (e.g., papillary muscles or trabeculae) are mounted in a tissue bath.

-

Experimental Protocol:

-

The muscle is electrically stimulated at a constant frequency.

-

The force of contraction is recorded.

-

This compound is added at increasing concentrations to assess its negative inotropic (contractility-reducing) effects.

-

Conclusion

This compound's high specificity and potency as an L-type calcium channel blocker make it an invaluable molecular probe for studying the role of these channels in various physiological processes. Its well-defined structure and mechanism of action provide a solid foundation for its use in basic research and as a potential scaffold for the design of novel cardiovascular therapeutics. The experimental methodologies outlined in this guide have been instrumental in elucidating the properties of this intriguing peptide toxin.

References

- 1. Calciseptine, a peptide isolated from black mamba venom, is a specific blocker of the L-type calcium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calciseptine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Selective blockade of Cav1.2 (α1C) versus Cav1.3 (α1D) L-type calcium channels by the black mamba toxin calciseptine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calciseptine, a Ca2+ channel blocker, has agonist actions on L-type Ca2+ currents of frog and mammalian skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Purification and pharmacological characterization of peptide toxins from the black mamba (Dendroaspis polylepis) venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. med.libretexts.org [med.libretexts.org]

- 10. teachmephysiology.com [teachmephysiology.com]

The Pharmacological Profile and Characteristics of Calciseptin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calciseptin, a potent neurotoxin isolated from the venom of the black mamba (Dendroaspis polylepis polylepis), has emerged as a critical tool in cardiovascular research. This 60-amino acid peptide, characterized by its four disulfide bonds, is a member of the three-finger toxin family. Its primary and most notable pharmacological action is the specific and high-affinity blockade of L-type voltage-gated calcium channels (Ca_v1.x). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, its molecular characteristics, detailed experimental protocols for its study, and its mechanism of action in key physiological systems.

Molecular Characteristics

This compound is a polypeptide toxin that belongs to the extensive family of three-finger toxins, which are defined by their characteristic three-dimensional structure comprising three β-stranded loops extending from a central core, stabilized by a network of disulfide bonds.[1]

Table 1: Molecular Characteristics of this compound

| Property | Description |

| Source | Venom of the black mamba (Dendroaspis polylepis polylepis) |

| Toxin Family | Three-finger toxin |

| Amino Acid Residues | 60 |

| Disulfide Bonds | 4 |

| Molecular Weight | Approximately 7.0 kDa |

| Homology | Shares high sequence homology with other black mamba toxins, notably FS2. |

Pharmacological Profile

The defining pharmacological feature of this compound is its selective antagonism of L-type calcium channels. This selectivity is a key attribute that makes it a valuable molecular probe for dissecting the physiological roles of these channels.

Mechanism of Action

This compound exerts its effects by binding to the α1 subunit of L-type calcium channels, thereby physically occluding the ion conduction pathway and preventing the influx of Ca²⁺ into the cell.[2] This blockade is voltage-dependent and shows high affinity. Notably, this compound displays selectivity for L-type calcium channels over other voltage-gated calcium channels, such as N-type and T-type channels.[2]

Quantitative Pharmacological Data

The potency of this compound has been quantified in various experimental preparations, demonstrating its powerful inhibitory effects on smooth and cardiac muscle function.

Table 2: Potency of this compound (IC₅₀ values)

| Preparation | Parameter Measured | IC₅₀ (nM) | Species |

| Rat Thoracic Aorta | K⁺-induced contraction | 230 | Rat |

| A7r5 Smooth Muscle Cells | L-type Ca²⁺ channel activity | 430 | Rat |

| Cardiac Tissue | Cardiac function | 15 | Rat/Mouse |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of this compound.

Purification of this compound from Venom

This compound can be isolated from the crude venom of Dendroaspis polylepis polylepis using a multi-step chromatographic process.[2]

Experimental Workflow: Purification of this compound

Caption: Workflow for the purification of this compound from crude venom.

Methodology:

-

Gel Filtration: Crude venom is subjected to gel filtration chromatography (e.g., using a Sephadex G-50 column) to separate components based on size.

-

Ion Exchange Chromatography: Fractions showing L-type calcium channel blocking activity are pooled and applied to a cation exchange column (e.g., TSK SP 5PW). Elution is typically performed with a salt gradient (e.g., NaCl).

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step involves RP-HPLC on a C18 column, with elution using an organic solvent gradient (e.g., acetonitrile in water with 0.1% trifluoroacetic acid).

Electrophysiological Recording (Whole-Cell Patch Clamp)

The whole-cell patch-clamp technique is employed to directly measure the inhibitory effect of this compound on L-type calcium channel currents.

Experimental Workflow: Whole-Cell Patch Clamp

Caption: Workflow for whole-cell patch-clamp recording of this compound's effect.

Methodology:

-

Cell Preparation: Use a suitable cell line expressing L-type calcium channels (e.g., A7r5 vascular smooth muscle cells) or freshly isolated primary cells (e.g., ventricular cardiomyocytes).

-

Solutions:

-

External Solution (in mM): 137 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

-

Recording Protocol:

-

Establish a giga-ohm seal and achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Elicit L-type calcium currents using a depolarizing voltage step to 0 mV for 200 ms.

-

Record stable baseline currents.

-

Perfuse the cell with the external solution containing varying concentrations of this compound.

-

Record the inhibition of the calcium current.

-

-

Data Analysis: Construct a dose-response curve and calculate the IC₅₀ value.

Smooth Muscle Contraction Assay (Isolated Tissue Bath)

This assay measures the functional consequence of L-type calcium channel blockade by this compound on smooth muscle contractility.

Experimental Workflow: Isolated Tissue Bath Assay

Caption: Workflow for the isolated tissue bath assay.

Methodology:

-

Tissue Preparation: Dissect rings of rat thoracic aorta and mount them in an isolated organ bath containing physiological salt solution (PSS) at 37°C, bubbled with 95% O₂ and 5% CO₂.

-

Equilibration: Allow the tissue to equilibrate under a resting tension of 1.5-2.0 g for at least 60 minutes.

-

Contraction: Induce a sustained contraction by replacing the PSS with a high potassium solution (e.g., 60 mM KCl).

-

This compound Application: Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the bath.

-

Data Recording and Analysis: Record the relaxation response and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀.

Signaling Pathways

This compound's blockade of L-type calcium channels disrupts the normal signaling cascades that are dependent on calcium influx in excitable cells.

Smooth Muscle Contraction

In vascular smooth muscle, the influx of Ca²⁺ through L-type calcium channels is a primary trigger for contraction.

Signaling Pathway: Smooth Muscle Contraction

Caption: Signaling pathway of smooth muscle contraction and its inhibition by this compound.

Cardiac Muscle Excitation-Contraction Coupling

In cardiomyocytes, the influx of Ca²⁺ through L-type calcium channels triggers a larger release of Ca²⁺ from the sarcoplasmic reticulum, a process known as calcium-induced calcium release (CICR).

Signaling Pathway: Cardiac Excitation-Contraction Coupling

Caption: Signaling pathway of cardiac excitation-contraction coupling and its disruption by this compound.

Conclusion

This compound stands out as a highly specific and potent blocker of L-type calcium channels. Its well-defined molecular characteristics and pharmacological profile make it an indispensable tool for researchers in pharmacology, physiology, and drug development. The detailed experimental protocols and an understanding of its impact on key signaling pathways, as outlined in this guide, will facilitate its effective use in elucidating the complex roles of L-type calcium channels in health and disease.

References

Unveiling the Molecular Embrace: A Technical Guide to Calciseptin's Specific Binding Sites on CaV1.2 Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the specific binding interactions between Calciseptin, a potent peptide toxin from the black mamba venom, and the L-type voltage-gated calcium channel, CaV1.2. Understanding this interaction at a molecular level is crucial for the development of novel, highly selective CaV1.2 inhibitors for cardiovascular and neurological applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical molecular interactions and experimental workflows.

Quantitative Analysis of this compound's Interaction with CaV1.2

This compound demonstrates a high degree of selectivity and potency for the CaV1.2 channel isoform over other L-type channels, such as CaV1.3.[1][2][3] This selectivity is critical for its potential therapeutic applications, as it allows for targeted modulation of cardiac contractility without significantly affecting heart rhythm, which is primarily regulated by CaV1.3 channels in the sinoatrial node.[1][2][3]

Recent studies have provided detailed quantitative data on the inhibitory effects of this compound on CaV1.2 currents, as summarized in the tables below.

| Cell Type | This compound Concentration | % Inhibition of CaV1.2 Current | Reference |

| HEK-293T cells expressing recombinant CaV1.2 | 100 nM | 37% | [2] |

| HEK-293T cells expressing recombinant CaV1.2 | 300 nM | 70% | [2][4] |

| HEK-293T cells expressing recombinant CaV1.2 | 1 µM | 80% | [2] |

| Adult mouse ventricular myocytes (native CaV1.2) | Dose-dependent reduction | Not specified | [2] |

| Parameter | Condition | Value | Reference |

| V0.5 for activation (CaV1.2) | Control | -3 ± 2 mV | [2] |

| V0.5 for activation (CaV1.2) | With this compound | 3 ± 2 mV | [2] |

The Structural Basis of this compound's Specificity: A Cryo-EM Perspective

Cryo-electron microscopy (cryo-EM) has revealed the structural basis for the interaction between this compound and the human CaV1.2 channel.[5] The toxin binds to a specific site on the "shoulder" of the pore domain, away from the ion permeation pathway itself.[5] This binding conformation appears to stabilize the channel in an inactivated state.[5] The binding site is distinct from that of dihydropyridines (DHPs), a common class of CaV1.2 blockers, suggesting a different mechanism of action.[2]

Caption: Binding of this compound to the CaV1.2 channel pore domain.

The following diagram illustrates the downstream consequences of this compound binding in a cardiac myocyte.

Caption: Signaling pathway of this compound-mediated inhibition of cardiac contraction.

Experimental Protocols for Studying this compound-CaV1.2 Interaction

The characterization of this compound's binding and functional effects on CaV1.2 channels relies on a combination of electrophysiological, molecular, and structural biology techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the primary technique for assessing the functional effects of this compound on CaV1.2 channel activity.

Objective: To measure L-type calcium currents (ICaL) mediated by CaV1.2 channels in the presence and absence of this compound.

Cell Preparations:

-

Native Cells: Acutely isolated adult mouse ventricular myocytes are used, where the predominant L-type calcium current is mediated by CaV1.2.[2]

-

Recombinant Expression: Human embryonic kidney (HEK-293T) cells are transiently transfected with plasmids encoding the human CaV1.2 α1 subunit, along with auxiliary β and α2δ subunits to ensure proper channel expression and function.[2][4]

Recording Solutions:

-

External Solution (in mM): Typically contains a high concentration of BaCl2 or CaCl2 as the charge carrier, along with other salts to maintain osmolarity and pH (e.g., TEA-Cl, HEPES).

-

Internal (Pipette) Solution (in mM): Contains a cesium-based solution to block potassium channels, along with EGTA to chelate intracellular calcium, ATP, and GTP to support channel function, and HEPES to buffer the pH.

Voltage Protocol:

-

Cells are held at a negative holding potential (e.g., -60 mV or -100 mV) to keep the channels in a closed state.[2][6]

-

Depolarizing voltage steps (e.g., to +20 mV for 200 ms) are applied to activate the channels and elicit an inward current.[6]

-

A current-voltage (I-V) relationship can be generated by applying a series of voltage steps (e.g., from -50 mV to +60 mV).

-

This compound is applied to the bath via a perfusion system, and the effect on the current amplitude and kinetics is measured.

Cryo-Electron Microscopy (Cryo-EM)

Objective: To determine the high-resolution three-dimensional structure of the CaV1.2 channel in complex with this compound.

Methodology:

-

Protein Expression and Purification: The human CaV1.2 channel complex (α1, β, and α2δ subunits) is overexpressed in HEK293 cells.[7] The complex is then solubilized from the membrane using detergents and purified using affinity chromatography.

-

Complex Formation: Purified CaV1.2 is incubated with an excess of this compound to ensure saturation of the binding sites.

-

Vitrification: The complex solution is applied to a cryo-EM grid, blotted, and plunge-frozen in liquid ethane to create a thin layer of vitrified ice.

-

Data Collection: The frozen grids are imaged in a transmission electron microscope to collect a large dataset of particle images.

-

Image Processing and 3D Reconstruction: The particle images are aligned and averaged to generate a high-resolution 3D reconstruction of the CaV1.2-Calciseptin complex.

The following diagram outlines the experimental workflow for determining the selectivity of this compound.

Caption: Experimental workflow for determining this compound's selectivity.

Conclusion

This compound's highly selective and potent inhibition of the CaV1.2 channel, mediated by its unique binding to the pore domain, makes it an invaluable tool for dissecting the physiological roles of L-type calcium channel isoforms. The detailed understanding of its binding site and mechanism of action, elucidated through a combination of electrophysiology and structural biology, provides a solid foundation for the rational design of novel therapeutics targeting the CaV1.2 channel with high specificity. This guide serves as a comprehensive resource for researchers aiming to leverage the unique properties of this compound in their scientific endeavors.

References

- 1. Selective blockade of Cav1.2 (α1C) versus Cav1.3 (α1D) L-type calcium channels by the black mamba toxin calciseptine [boa.unimib.it]

- 2. Selective blockade of Cav1.2 (α1C) versus Cav1.3 (α1D) L-type calcium channels by the black mamba toxin calciseptine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective blockade of Cav1.2 (α1C) versus Cav1.3 (α1D) L-type calcium channels by the black mamba toxin calciseptine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural basis for human Cav1.2 inhibition by multiple drugs and the neurotoxin calciseptine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sophion.com [sophion.com]

- 7. Structural bases of inhibitory mechanism of CaV1.2 channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Calciseptin in Cardiovascular Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calciseptin, a 60-amino acid polypeptide neurotoxin isolated from the venom of the black mamba (Dendroaspis polylepis polylepis), has emerged as a highly specific and potent blocker of L-type voltage-gated calcium channels (LTCCs).[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, its differential effects on cardiovascular tissues, and its application as a precise pharmacological tool in research. We will detail its selective inhibition of the Ca(v)1.2 channel isoform, present quantitative data from key studies in structured tables, outline experimental protocols for its use, and visualize its molecular interactions and experimental workflows.

Introduction: The Molecular Profile of this compound

This compound is a member of the three-fingered toxin family, characterized by a structure containing four disulfide bonds that create three distinct loops or "fingers".[1] It was the first natural polypeptide identified as a specific inhibitor of L-type calcium channels, distinguishing it from other toxins and synthetic drugs like 1,4-dihydropyridines.[1][2] Its high specificity for LTCCs, with no activity on N-type or T-type calcium channels, makes it an invaluable tool for isolating and studying L-type channel-dependent physiological processes.[2][3]

Recent studies have further refined our understanding of its selectivity, demonstrating that this compound preferentially blocks the Ca(v)1.2 isoform of the L-type channel, which is predominantly expressed in ventricular cardiac muscle and smooth muscle, while having minimal effect on the Ca(v)1.3 isoform crucial for sinoatrial node pacemaker activity.[4][5][6]

Mechanism of Action: Selective Blockade of Ca(v)1.2

The primary function of L-type calcium channels in the cardiovascular system is to mediate the influx of Ca²⁺ ions into cells, which triggers a cascade of events leading to muscle contraction.[7] In cardiac myocytes, this influx is essential for excitation-contraction coupling. In vascular smooth muscle cells, it governs vasoconstriction and blood pressure regulation.

This compound exerts its effects by physically binding to the L-type calcium channel. Cryo-electron microscopy has revealed that this compound binds to the "shoulder" of the channel's pore domain, away from the ion permeation pathway itself.[8] This binding stabilizes the channel in an inactivated state, preventing the influx of calcium.[8] Its remarkable selectivity for Ca(v)1.2 over Ca(v)1.3 allows researchers to dissect the distinct physiological roles of these two channel subtypes.[4][6]

Role in Vascular Physiology: Smooth Muscle Relaxation and Hypotension

This compound is a potent relaxant of vascular smooth muscle.[2] In vitro studies have shown that it produces a dose-dependent relaxation in pre-constricted rat aorta, pulmonary artery, and trachea.[9][10] This effect is attributed to the blockade of Ca(v)1.2 channels, which prevents the calcium influx necessary for maintaining a contracted state.

In vivo studies in anesthetized rats confirm this effect, where administration of this compound leads to a drastic and sustained decrease in blood pressure.[1][9] The hypotensive effects of this compound were found to be more potent and longer-lasting than those of the dihydropyridine blocker nifedipine.[9][11]

Quantitative Data: Effects on Smooth Muscle

| Preparation | Agonist | This compound Effect | IC₅₀ Value | Reference |

| Rat Thoracic Aorta | High K⁺ (Potassium) | Relaxation | 230 nM | [1] |

| Rat Thoracic Aorta | Bay K 8644 | Relaxation | Not specified | [9][10] |

| Rat Pulmonary Artery | Not specified | Relaxation | Not specified | [9] |

| Rat Trachea | Not specified | Relaxation | Not specified | [9] |

Experimental Protocol: In Vitro Vasorelaxation Assay

This protocol describes a typical method for assessing the vasorelaxant properties of this compound on isolated arterial rings.

-

Tissue Preparation: Thoracic aortas are dissected from male Sprague-Dawley rats. The surrounding connective tissue is removed, and the aorta is cut into rings (2-3 mm in width).

-

Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.

-

Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

Pre-contraction: The rings are pre-constricted by adding a high concentration of KCl (e.g., 40-80 mM) or an L-type channel agonist like Bay K 8644 to the organ bath to induce a stable contraction.

-

This compound Administration: Once a stable plateau of contraction is achieved, this compound is added to the bath in a cumulative, dose-dependent manner.

-

Data Acquisition: The relaxation of the aortic ring is recorded as a percentage decrease from the pre-contracted tension. This data is used to generate a dose-response curve and calculate potency (e.g., IC₅₀).

Role in Cardiac Physiology: Inhibition of Contractility without Affecting Heart Rate

In cardiac tissue, this compound acts as a potent inhibitor of cardiac contractions.[2] This is a direct result of its blockade of Ca(v)1.2 channels in ventricular cardiomyocytes, which are fundamental to the process of excitation-contraction coupling. By preventing Ca²⁺ influx during the plateau phase of the cardiac action potential, this compound effectively uncouples electrical excitation from mechanical contraction.

A key finding is that this compound potently inhibits cardiac contraction without altering the pacemaker activity in sino-atrial (SA) node cells.[4][5][6] This is because pacemaker activity is largely dependent on Ca(v)1.3 channels, for which this compound has a much lower affinity. This selective action underscores its value in distinguishing the roles of Ca(v)1.2 in contractility from Ca(v)1.3 in cardiac automaticity.[4][6]

Quantitative Data: Effects on Cardiac Tissue

| Parameter | Preparation | This compound Effect | IC₅₀ / Concentration | Reference |

| Cardiac Function | Rat / Mouse Tissue | Inhibition | 15 nM | [1] |

| L-type Ca²⁺ Current (ICaL) | Mouse Ventricular Myocytes | Dose-dependent reduction | 100 nM - 1 µM | [6] |

| L-type Ca²⁺ Channel Activity | Rat / Mouse Tissue | Inhibition | 430 nM | [1] |

Experimental Protocol: Whole-Cell Patch-Clamp of Ventricular Myocytes

This protocol outlines the measurement of L-type Ca²⁺ currents (ICaL) in isolated cardiomyocytes.

-

Cell Isolation: Single ventricular myocytes are enzymatically isolated from adult mouse hearts.

-

Electrophysiology Setup: The isolated cells are placed in a recording chamber on the stage of an inverted microscope. Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier.

-

Pipette and Solutions: Borosilicate glass pipettes (resistance 2-4 MΩ) are filled with an internal solution containing Cs⁺ to block K⁺ currents. The external bath solution contains Ca²⁺ as the charge carrier and is free of Na⁺ and K⁺ to isolate the Ca²⁺ current.

-

Establishing Whole-Cell Configuration: A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane, and the membrane is then ruptured to achieve the whole-cell configuration.

-

Voltage-Clamp Protocol: The cell is held at a negative potential (e.g., -55 mV) to keep the L-type channels in a closed state. Depolarizing voltage steps (e.g., to potentials ranging from -40 mV to +50 mV) are applied to activate the channels and elicit an inward ICaL.

-

This compound Application: After recording baseline currents, this compound (e.g., 100 nM) is applied to the bath via a perfusion system. The voltage-clamp protocol is repeated to measure the inhibited current.

-

Data Analysis: The peak inward current at each voltage step is measured before and after this compound application to determine the percentage of inhibition.

Conclusion: A Precision Tool for Cardiovascular Research

This compound's high specificity for L-type calcium channels, and particularly its selective blockade of the Ca(v)1.2 isoform, establishes it as a superior pharmacological tool. It allows for the precise dissection of the roles of Ca(v)1.2 in mediating cardiac contractility and vascular tone, separate from the functions of other calcium channel subtypes like Ca(v)1.3 in cardiac pacemaking.[4][6] For researchers and drug development professionals, this compound offers a unique ability to probe the fundamental mechanisms of cardiovascular physiology and provides a valuable molecular model for the development of novel, highly selective cardiovascular therapeutics.

References

- 1. Calciseptine - Wikipedia [en.wikipedia.org]

- 2. Calciseptine, a peptide isolated from black mamba venom, is a specific blocker of the L-type calcium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective blockade of Cav1.2 (α1C) versus Cav1.3 (α1D) L-type calcium channels by the black mamba toxin calciseptine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective blockade of Cav1.2 (α1C) versus Cav1.3 (α1D) L-type calcium channels by the black mamba toxin calciseptine [boa.unimib.it]

- 6. Selective blockade of Cav1.2 (α1C) versus Cav1.3 (α1D) L-type calcium channels by the black mamba toxin calciseptine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium Signaling in Cardiomyocyte Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural basis for human Cav1.2 inhibition by multiple drugs and the neurotoxin calciseptine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Smooth muscle relaxing and hypotensive activities of synthetic calciseptine and the homologous snake venom peptide FS2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Calciseptin in Whole-Cell Patch Clamp Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calciseptin, a 60-amino acid peptide isolated from the venom of the black mamba (Dendroaspis polylepis polylepis), is a potent and selective blocker of L-type voltage-gated calcium channels (CaV1.x).[1][2] It exhibits a particularly high affinity for the CaV1.2 subtype, making it an invaluable tool for isolating and studying L-type calcium currents in various cell types.[3][4][5] These application notes provide detailed protocols for the use of this compound in whole-cell patch clamp experiments, along with quantitative data on its efficacy and a summary of the relevant signaling pathways.

This compound's high specificity for L-type calcium channels, with little to no effect on N-type, P/Q-type, or T-type calcium channels, allows for the precise dissection of the physiological roles of L-type channels in cellular processes such as excitation-contraction coupling, neurotransmitter release, and gene expression.[1][2]

Data Presentation

Quantitative Data on this compound Efficacy

The following table summarizes the inhibitory concentrations (IC50) and other quantitative effects of this compound on L-type calcium channels in various cell types as determined by whole-cell patch clamp experiments.

| Cell Type | Channel Subtype | IC50 / Effective Concentration | Notes | Reference |

| HEK-293T Cells | Recombinant CaV1.2 | 92 ± 18 nM | Dose-dependent inhibition. | [3] |

| HEK-293T Cells | Recombinant CaV1.3 | No significant inhibition up to 1 µM | Demonstrates high selectivity for CaV1.2 over CaV1.3. | [3] |

| Mouse Ventricular Myocytes | Endogenous CaV1.2 | Dose-dependent reduction of ICaL | Potent inhibition of cardiac L-type calcium currents. | [4] |

| A7r5 Smooth Muscle Cells | Endogenous L-type | Near complete inhibition at 1 µM | Rapid and extensive inhibition of L-type Ca2+ current. | [2] |

| Mouse Myotubes | Endogenous L-type | Agonist effect | Increased peak ICa by 37%. | [6] |

| Frog Skeletal Muscle Fibers | Endogenous L-type | Agonist effect | Increased peak ICa by 49%. | [6] |

Signaling Pathways and Experimental Workflow

L-type Calcium Channel Downstream Signaling Pathway

Blockade of the CaV1.2 channel by this compound inhibits the influx of Ca2+, which in turn modulates several downstream signaling cascades. Key pathways affected include those mediated by Calmodulin (CaM) and Calcineurin.

Caption: Downstream signaling pathway of the CaV1.2 L-type calcium channel.

Experimental Workflow for Whole-Cell Patch Clamp using this compound

The following diagram outlines the typical workflow for investigating the effects of this compound on L-type calcium channels using the whole-cell patch clamp technique.

Caption: Experimental workflow for using this compound in whole-cell patch clamp.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Centrifuge the vial of lyophilized this compound briefly to ensure the powder is at the bottom. Reconstitute the peptide in sterile, deionized water to a stock concentration of 100 µM.

-

Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.

Whole-Cell Patch Clamp Protocol for Measuring L-type Ca²⁺ Currents

This protocol is a general guideline and may require optimization based on the specific cell type and recording conditions.

1. Solutions

-

External Solution (in mM): 135 TEA-Cl, 10 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH.

-

Internal Solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH.

-

Note: The use of TEA in the external solution and Cesium in the internal solution is to block potassium channels and isolate calcium currents.

-

2. Cell Preparation

-

Culture cells on glass coverslips to an appropriate density.

-

For primary cells, follow established dissociation protocols to obtain a single-cell suspension.

-

Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.

3. Pipette Preparation

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Fire-polish the pipette tips to ensure a smooth surface for sealing.

-

Fill the pipette with the internal solution, ensuring no air bubbles are trapped in the tip.

4. Establishing a Whole-Cell Recording

-

Approach a healthy, isolated cell with the patch pipette while applying slight positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

-

Switch the amplifier to voltage-clamp mode and set the holding potential to a level that inactivates low-voltage-activated channels (e.g., -80 mV).

5. Recording L-type Ca²⁺ Currents

-

Record baseline L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) from the holding potential.

-

Allow the baseline currents to stabilize before applying this compound.

6. Application of this compound

-

Dilute the this compound stock solution to the desired final concentration in the external solution immediately before use.

-

Perfuse the recording chamber with the this compound-containing external solution. The rate of perfusion should be sufficient to ensure complete exchange of the bath solution.

-

Continuously record the L-type calcium currents during the application of this compound to observe the time course of inhibition.

7. Data Acquisition and Analysis

-

Record currents before, during, and after the application of this compound.

-

Measure the peak amplitude of the inward calcium current.

-

Analyze the voltage-dependence of activation and inactivation.

-

To determine the IC50, apply a range of this compound concentrations and plot the percentage of current inhibition against the logarithm of the concentration. Fit the data with a Hill equation.

8. Washout (Optional)

-

To test the reversibility of the block, perfuse the chamber with the control external solution after recording in the presence of this compound.

Troubleshooting

-

No GΩ Seal: Ensure pipette tips are clean and fire-polished. Check the osmolarity of the solutions.

-

Loss of Whole-Cell Configuration: Use smaller pipette tips or apply less suction. Ensure the cell is healthy.

-

No L-type Current: Confirm the expression of L-type calcium channels in the cell type being used. Check the composition of the internal and external solutions.

-

Variable this compound Effect: Ensure complete and rapid exchange of the bath solution during application. Prepare fresh dilutions of this compound for each experiment.

References

- 1. Calciseptine, a peptide isolated from black mamba venom, is a specific blocker of the L-type calcium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Selective blockade of Cav1.2 (α1C) versus Cav1.3 (α1D) L-type calcium channels by the black mamba toxin calciseptine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective blockade of Cav1.2 (α1C) versus Cav1.3 (α1D) L-type calcium channels by the black mamba toxin calciseptine. – IPMC [ipmc.cnrs.fr]

- 6. Calciseptine, a Ca2+ channel blocker, has agonist actions on L-type Ca2+ currents of frog and mammalian skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Standard Protocol for In Vitro Assays Using Calciseptin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calciseptin, a 60-amino acid peptide isolated from the venom of the black mamba (Dendroaspis polylepis polylepis), is a potent and selective blocker of L-type voltage-gated calcium channels (LTCCs).[1] Its high specificity, particularly for the Ca(v)1.2 isoform, makes it an invaluable tool for dissecting the physiological and pathological roles of these channels in various cellular processes, including smooth muscle contraction, cardiac function, and neuronal activity.[2][3][4] These application notes provide detailed protocols for key in vitro assays utilizing this compound to investigate its effects on cellular function.

Mechanism of Action

This compound exerts its effects by binding to the α1 subunit of L-type calcium channels, thereby physically occluding the pore and preventing the influx of Ca²⁺ ions into the cell.[5] This blockade is highly selective for L-type channels, with no significant activity on N-type or T-type calcium channels.[5] The inhibition of Ca²⁺ entry leads to the relaxation of smooth muscle and a negative inotropic effect on cardiac muscle, as intracellular calcium is a critical second messenger for excitation-contraction coupling.[6][7][8]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data on the inhibitory effects of this compound in various in vitro models.

Table 1: Potency of this compound on L-type Calcium Currents (Electrophysiology)

| Cell Type | Channel Isoform | Concentration | % Inhibition of ICaL | Holding Potential (mV) | Test Potential (mV) | Reference |

| Mouse Ventricular Myocytes | Ca(v)1.2 | 100 nM | ~37% | -55 | Not specified | [2] |

| Mouse Ventricular Myocytes | Ca(v)1.2 | 300 nM | Not specified | -55 | Not specified | [2] |

| Mouse Ventricular Myocytes | Ca(v)1.2 | 1 µM | ~100% | -55 | Not specified | [2] |

| SAN Myocytes (Ca(v)1.3-/-) | Ca(v)1.2 | 300 nM | 68 ± 3% | -60 | 0 | [2] |

| SAN Myocytes (Ca(v)1.3-/-) | Ca(v)1.2 | 300 nM | 67 ± 4% | -40 | 0 | [2] |

| HEK-293T | Recombinant Ca(v)1.2 | 100 nM | ~37% | -60 | 0 | [2] |

| HEK-293T | Recombinant Ca(v)1.3 | Up to 1 µM | No significant inhibition | -60 | 0 | [2] |

Table 2: Potency of this compound on Smooth and Cardiac Muscle Contraction

| Tissue Preparation | Agonist | This compound Concentration (nM) | Effect | Reference |

| Rat Aorta (depolarized) | Ca²⁺ | IC50: 1.9 (compare to Nifedipine IC50: 4.1) | Inhibition of contraction | [9] |

| Rat Aorta | 45 mM K⁺ | IC50: 19.4 | Inhibition of contraction | [9] |

| Langendorff Perfused Mouse Heart | Spontaneous | 100 | Potent inhibition of cardiac contraction | [2] |

Experimental Protocols

Electrophysiological Assessment of L-type Calcium Channel Blockade

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of this compound on L-type calcium currents.

Materials:

-

Cell Lines: HEK293 cells stably expressing the human Ca(v)1.2 channel (α1C, β2, and α2δ subunits) or primary cells such as isolated ventricular cardiomyocytes or vascular smooth muscle cells.

-

External Solution (in mM): 135 Choline Chloride, 4 KCl, 1.8 CaCl₂, 2 BaCl₂, 1 MgCl₂, 2 4-aminopyridine (4-AP), 11 Glucose, 2 HEPES (pH 7.2 with KOH). Barium (Ba²⁺) can be used as the charge carrier to increase current amplitude.

-

Internal Solution (in mM): 130 KCl, 10 HEPES, 10 EGTA or BAPTA (pH 7.2 with KOH). Cesium (Cs⁺) can be used to block K⁺ channels.

-

This compound Stock Solution: Prepare a high-concentration stock (e.g., 1 mM) in a suitable solvent (e.g., water or a buffered solution) and store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment.

-

Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ.

-

Patch-Clamp Amplifier and Data Acquisition System.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips at a low density 2-3 days prior to the experiment to allow for the isolation of single cells for recording.

-

Pipette Filling: Fill the patch pipette with the internal solution.

-

Seal Formation: Approach a single, healthy cell and apply gentle suction to form a giga-ohm seal (GΩ seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette, establishing the whole-cell recording configuration.

-

Voltage Clamp: Hold the cell at a holding potential of -80 mV. To inactivate fast Na⁺ and T-type Ca²⁺ currents, a prepulse to -40 mV for 40 ms can be applied.[10]

-